
GSK467
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihrer Fähigkeit, KDM5B selektiv mit einem Ki-Wert von 10 nM zu hemmen, ein großes Potenzial in der wissenschaftlichen Forschung gezeigt . GSK467 zeichnet sich insbesondere durch seine hohe Selektivität aus und zeigt eine 180-fache Selektivität für KDM4C gegenüber anderen Mitgliedern der Jumonji-Familie .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der KernstrukturDie Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei Temperatur und pH-Wert sorgfältig kontrolliert werden, um eine optimale Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Skalierungsüberlegungen für die kommerzielle Machbarkeit.
Vorbereitungsmethoden
The synthesis of GSK467 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure optimal yield and purity . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scale-up considerations for commercial viability.
Analyse Chemischer Reaktionen
GSK467 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen
Wissenschaftliche Forschungsanwendungen
Applications in Cancer Research
-
Antiproliferative Effects :
- GSK467 has demonstrated significant antiproliferative effects against human multiple myeloma cells, with an IC50 value of approximately 26 nM. In vitro studies indicated that treatment with this compound inhibited spheroid formation, colony formation, invasion, and migration of hepatocellular carcinoma (HCC) cells .
- In Vivo Studies :
- Case Study: KDM5B Inhibition in Macrophages :
Data Tables
Application Area | Effect Observed | IC50 Value | Model Used |
---|---|---|---|
Multiple Myeloma | Antiproliferative effect | 26 nM | Human multiple myeloma cells |
Hepatocellular Carcinoma | Inhibition of spheroid formation | >50 μM | HCC cell lines |
Macrophage Function | Altered immune response | N/A | In vitro macrophage assays |
Future Directions and Potential
The unique properties of this compound position it as a promising candidate for further research into its role in epigenetics and cancer therapy. The compound's ability to selectively inhibit KDM5B suggests potential applications not only in oncology but also in understanding other diseases influenced by histone modifications.
Case Studies Highlighting Efficacy
- Study on Gastric Cancer : Research indicated that inhibition of KDM5B using this compound significantly reduced the proliferation and clonogenic ability of gastric cancer cells, showcasing its potential as a therapeutic target .
- Neurodegenerative Disease Models : Investigations into models of Parkinson's disease have suggested that this compound may also have neuroprotective effects through its action on histone demethylases, indicating broader implications beyond oncology .
Wirkmechanismus
GSK467 exerts its effects by selectively inhibiting KDM5B, a histone demethylase that plays a critical role in the regulation of gene expression. The compound binds to the 2-oxoglutarate-binding pocket of KDM5B, preventing the demethylation of histone H3 lysine 4 (H3K4), which is associated with active gene transcription . This inhibition leads to an increase in the levels of H3K4 trimethylation (H3K4me3), resulting in altered gene expression and inhibition of tumor cell proliferation .
Vergleich Mit ähnlichen Verbindungen
GSK467 ist einzigartig in seiner hohen Selektivität für KDM5B im Vergleich zu anderen Histon-Demethylasen. Ähnliche Verbindungen umfassen GSK-J1, einen KDM6-Inhibitor, und KDM5-C70, einen selektiven Inhibitor von KDM5B mit antiproliferativen Wirkungen in Myelomzellen . Während GSK-J1 eine geringere Hemmwirkung gegenüber KDM5B zeigt, zeigt KDM5-C70 eine signifikante Selektivität zwischen KDM5B und KDM6B . Andere ähnliche Verbindungen umfassen DZNep und Penciclovir, die ebenfalls auf die α-Ketoglutarat-Bindungstasche abzielen, jedoch mit unterschiedlichen Bindungsmodi und Selektivitätsprofilen .
Biologische Aktivität
GSK467 is a selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), which plays a critical role in epigenetic regulation and has been implicated in various malignancies. The compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate gene expression through histone methylation.
This compound specifically targets the JmjC domain of KDM5B, inhibiting its demethylase activity. The compound has demonstrated an IC50 value of approximately 26 nM , indicating potent inhibition of KDM5B activity. This inhibition can lead to increased levels of H3K4me3, a histone mark associated with active transcription, thereby potentially reactivating silenced tumor suppressor genes and altering cancer cell behavior .
Selectivity
This compound exhibits significant selectivity for KDM5B over other related demethylases. It shows a 180-fold selectivity for KDM5B compared to KDM4C, making it a valuable tool for studying the specific roles of KDM5B in cellular processes and disease states .
In Vitro Studies
In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines, including multiple myeloma. Treatment with concentrations ranging from 0 to 100 µM over six days resulted in significant reductions in cell viability, underscoring its potential as an anticancer agent .
Cancer Treatment
A study investigating the effects of this compound on lung tissues from mice revealed that treatment led to milder inflammatory injuries and preserved alveolar structures compared to untreated controls. This suggests that this compound may mitigate tissue damage during inflammatory responses, highlighting its dual role as both an inhibitor of KDM5B and a modulator of inflammation .
Autoimmune Diseases
Research into autoimmune conditions has also indicated that this compound's modulation of KDM5B may influence macrophage activity. In synovial macrophages from rheumatoid arthritis patients, KDM5B expression was significantly altered, which could be linked to the inflammatory processes characteristic of such diseases. This compound's ability to inhibit KDM5B may provide insights into therapeutic strategies for managing autoimmune disorders .
Structural Insights
The crystal structure of the KDM5B enzyme in complex with this compound has been elucidated, providing valuable information on the binding interactions at the molecular level. This structural data can guide further drug development efforts aimed at creating more selective and effective inhibitors targeting KDM5B .
Summary of Key Data
Parameter | Value |
---|---|
Target | KDM5B (JARID1B) |
IC50 | 26 nM |
Selectivity | 180-fold for KDM5B over KDM4C |
Antiproliferative Activity | Effective against multiple myeloma cells |
Impact on Inflammation | Reduces inflammatory injury in lung tissues |
Eigenschaften
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRLXUTLYBVHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does GSK467 interact with its target protein, JARID1B?
A1: While the provided abstracts don't explicitly detail the interaction mechanism, the research article titled "Crystal structure of human JARID1B in complex with this compound" [] strongly suggests that this compound directly binds to the JARID1B protein. JARID1B is a histone demethylase, a type of enzyme that removes methyl groups from histones, thereby influencing gene expression. The determination of the crystal structure of the complex implies that this compound likely occupies the enzyme's active site, potentially inhibiting its activity. Further analysis of the crystal structure would be needed to understand the specific interactions between this compound and the amino acid residues of JARID1B.
Q2: What is the significance of studying this compound in the context of histone demethylase inhibitors?
A2: The research article "Structural analysis of human KDM5B guides histone demethylase inhibitor development" [] highlights the importance of structural information for developing inhibitors targeting histone demethylases like KDM5B. While this article doesn't directly discuss this compound, it underscores the relevance of understanding the binding modes of inhibitors to these enzymes. This compound, by binding to JARID1B, another histone demethylase, could serve as a starting point for developing more potent and selective inhibitors of this enzyme family. The structural insights gained from studying this compound in complex with JARID1B can be extrapolated to guide the development of novel therapeutic agents targeting histone demethylases for various diseases, including cancer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.